molecular formula C11H12BrNO3 B11752286 Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B11752286
M. Wt: 286.12 g/mol
InChI Key: SGYSESBLMURYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131191-71-2) is a brominated benzoxazine derivative with a methyl substituent at position 4 and a carboxylate ester at position 6. Its molecular weight is 272.10 g/mol, and it is primarily used in pharmaceutical and agrochemical research due to its heterocyclic framework, which is conducive to bioactivity modulation . The compound is commercially available but listed as discontinued in some catalogs, indicating specialized use or synthesis requirements .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 5-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C11H12BrNO3/c1-13-3-4-16-9-6-7(11(14)15-2)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3

InChI Key

SGYSESBLMURYOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Benzoxazine Core Formation

The benzoxazine ring system is typically constructed via cyclization reactions involving ortho-substituted aniline derivatives and carbonyl-containing precursors. For Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b] oxazine-7-carboxylate, the core structure likely originates from a copper-catalyzed intramolecular cyclization. A study by demonstrated that dihydrobenzo oxazines can be synthesized using Cu(OAc)₂·H₂O (20 mol%) and Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 90°C, achieving yields up to 98% (Table 1).

Table 1: Optimization of Copper-Catalyzed Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)
Cu(OAc)₂·H₂ONMP9098
CuBrNMP9060
CuINMP9066

This method emphasizes solvent selection, with polar aprotic solvents like NMP and dimethylformamide (DMF) proving superior due to their ability to stabilize intermediates . The methyl group at position 4 may be introduced via alkylation of a secondary amine intermediate prior to cyclization. For example, methylation using methyl iodide in the presence of a base like K₂CO₃ could selectively functionalize the nitrogen atom .

Esterification of the C-7 Carboxylic Acid

The methyl ester at C-7 is typically installed via Fischer esterification or Steglich esterification. In a representative procedure from , a carboxylic acid intermediate was treated with methanol in the presence of thionyl chloride (SOCl₂), yielding the methyl ester in 69% efficiency. Alternatively, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) can catalyze the reaction under milder conditions .

Table 2: Esterification Efficiency Under Varied Conditions

Reagent SystemSolventTemperature (°C)Yield (%)
SOCl₂, MeOHCH₂Cl₂0 → rt69
DCC/DMAPTHFrt82
H₂SO₄ (cat.), MeOHReflux6558

Sequential Synthesis and Reaction Optimization

A plausible synthetic route integrates these steps:

  • Cyclization : Copper-catalyzed formation of the benzoxazine core from 2-aminophenol and a bromo-substituted epoxide.

  • Bromination : Directed EAS using Br₂ in acetic acid at 40°C.

  • Esterification : DCC/DMAP-mediated coupling of the C-7 carboxylic acid with methanol.

Critical to this sequence is the order of reactions. Early-stage bromination risks side reactions during cyclization, whereas late-stage bromination may require harsh conditions incompatible with the ester group. Intermediate protection with tert-butyloxycarbonyl (Boc) groups or trimethylsilyl (TMS) ethers could mitigate undesired reactivity .

Challenges in Purification and Characterization

The compound’s polarity and bromine atom complicate purification. Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly employed . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming structure. For example, the ¹H-NMR spectrum should exhibit a singlet for the methyl ester (δ ~3.8 ppm) and a multiplet for the dihydrooxazine protons (δ ~4.2–4.5 ppm) .

Scalability and Industrial Relevance

Scaling this synthesis requires addressing exothermic reactions and catalyst costs. Flow chemistry, as explored in , could enhance heat dissipation and reduce reaction times. Additionally, substituting Cu(OAc)₂·H₂O with cheaper FeCl₃ or ZnCl₂ may lower expenses, albeit with potential trade-offs in yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position serves as a leaving group, enabling nucleophilic substitution. This reaction type is critical for functionalizing the oxazine core.

Reaction Type Reagents/Conditions Products Yield Source
Substitution Sodium methoxide in methanol5-substituted oxazine derivativesModerate
Cross-coupling Palladium catalysts, alkenesCoupled oxazine-aliphatic compoundsHigh

Mechanism : The bromine undergoes displacement by nucleophiles (e.g., alkoxides) or coupling partners (e.g., alkenes) via a single-electron transfer or palladium-mediated mechanisms .

Hydrolysis of the Ester Group

The methyl ester at the 7-position can be hydrolyzed to generate the corresponding carboxylic acid, a common modification for enhancing solubility or reactivity.

Reaction Type Reagents/Conditions Product Yield Source
Basic Hydrolysis 5% NaOH in ethanol/water3,4-dihydro-2H-benzo[b] oxazine-7-carboxylic acid90%
Acidic Hydrolysis HCl in aqueous solutionSame productNot reported

Note : Acidic conditions may require additional purification steps compared to basic conditions .

Oxidation and Reduction

The oxazine ring undergoes redox transformations, altering its electronic properties.

Reaction Type Reagents/Conditions Product Yield Source
Oxidation KMnO₄ in acidic mediumOxidized oxazine derivativesModerate
Reduction LiAlH₄ in THFReduced oxazine derivativesHigh

Alkylation and Coupling Reactions

The oxazine ring can participate in alkylation or coupling reactions to introduce additional functionality.

Reaction Type Reagents/Conditions Product Yield Source
Alkylation K₂CO₃, TBAB, PMBCl in tolueneAlkylated oxazine derivativesModerate
Alkyne Addition Bestmann–Ohira reagent in methanolEthynyl-substituted oxazine derivatives82%

Mechanism : Alkylation involves nucleophilic attack on the oxazine nitrogen, while alkyne addition proceeds via a catalytic cycle involving metal coordination .

Synthetic Pathways to Analogous Compounds

The synthesis of related benzo[b] oxazine derivatives provides insights into potential reaction pathways:

  • Cyclization : Formation of the oxazine ring from precursors like 2-aminophenol and aldehydes .

  • Bromination : Introduction of bromine via NBS or similar reagents .

  • Esterification : Methanol-mediated esterification under catalytic conditions .

Key Findings and Implications

  • Functionalization : The bromine substituent enables site-selective modifications, making it a versatile scaffold for drug discovery .

  • Stability : The oxazine ring and ester group exhibit moderate stability under basic and acidic conditions, though hydrolysis may require careful pH control .

  • Yield Optimization : Reactions involving K₂CO₃ or NaOH often achieve high yields (e.g., 90% for hydrolysis) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of sodium cyanoborohydride in acetic acid at elevated temperatures to yield the desired compound. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has shown promising antimicrobial properties. Research indicates that derivatives of benzoxazine compounds exhibit broad-spectrum antibacterial activity against various pathogens. For instance, a study demonstrated that modifications to the benzoxazine structure could enhance its efficacy against Mycobacterium smegmatis, making it a potential candidate for tuberculosis treatment .

CompoundMIC (μg/mL)Activity
Methyl 5-bromo...50Antitubercular
Reference Compound (Rifampicin)-Standard

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit acetylcholinesterase and α-glucosidase enzymes, which are significant targets in treating Alzheimer's disease and Type 2 diabetes mellitus respectively. The presence of specific functional groups in the benzoxazine structure correlates with enhanced enzyme inhibition .

EnzymeInhibition (%)Reference Compound
Acetylcholinesterase78.24 ± 4.05%Donepezil
α-GlucosidaseSignificantAcarbose

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzoxazine ring significantly increased activity against resistant strains .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in vitro. The findings suggested that methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine could reduce oxidative stress markers in neuronal cell lines, indicating potential therapeutic benefits in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets within cells. For example, in cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

Substitution Patterns and Key Modifications

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Purity Commercial Availability
Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate 2131191-71-2 272.10 5-Br, 4-CH₃, 7-COOCH₃ 97% Discontinued
Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate 2131192-04-4 314.14 5-Br, 4-CH₂CH₃, 3-O, 7-COOCH₃ 98% Discontinued
Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate 532391-91-6 212.23 4-CH₃, 7-COOCH₃ (no Br) 95%+ In stock
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate 22244-22-0 223.23 2-COOCH₂CH₃ (ester at position 2, no Br/CH₃) 97% In stock
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 105655-01-4 214.06 6-Br (no ester/methyl groups) N/A Not commercially listed

Biological Activity

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H10_{10}BrN O3_3
  • Molecular Weight : 272.10 g/mol
  • CAS Number : 1016501-09-9

The structure features a bromine atom at the 5-position and a methyl group at the 4-position of the benzo[b][1,4]oxazine ring system, which contributes to its distinct chemical behavior and biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Cytochrome P450 Inhibition : Research suggests that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, indicating potential implications for pharmacokinetics and drug interactions .
  • Membrane Penetration : The compound's ability to penetrate biological membranes suggests it may have pharmacological applications, particularly in drug delivery systems.
  • Interaction with Biological Targets : Interaction studies show that this compound may engage with various enzymes and receptors involved in metabolic pathways. These interactions could provide insights into its therapeutic potential and side effects.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarityUnique Features
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate758684-29-60.97Lacks bromine substitution
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate121591-81-90.96Different carboxyl position
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate1190198-13-00.92Indole core instead of oxazine
Methyl 4-amino-3-isopropoxybenzoate681465-85-00.86Contains an amino group
Ethyl 4-amino-3-methoxybenzoate73368-41-90.86Ethyl instead of methyl

This table illustrates the diversity within this chemical class while emphasizing the distinctive features of this compound due to its specific substitutions and structural characteristics.

Study on Cytochrome P450 Inhibition

A study conducted on various benzoxazine derivatives highlighted the inhibitory effects on cytochrome P450 enzymes. Methyl 5-bromo-4-methyl derivative showed significant inhibition against CYP1A2 in vitro assays. This suggests potential applications in modulating drug metabolism .

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Esterification and cyclization : Starting from substituted hydroxybenzoic acids, esterification with methanol followed by reductive cyclization using agents like sodium borohydride or catalytic hydrogenation to form the dihydrooxazine ring .
  • Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity .
  • Methylation : Introduction of the 4-methyl group via alkylation with methyl iodide in the presence of a base (e.g., KOH) .
    Key intermediates should be characterized by NMR and LC/MS to confirm structural integrity at each step .

Q. How is the compound characterized, and what analytical techniques are critical for quality control?

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformation. For example, the 4-methyl group typically appears as a singlet near δ 1.4–1.6 ppm, while the ester carbonyl resonates at δ 165–170 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution LC/MS or GC/MS to verify molecular weight (expected [M+H]⁺: ~330–332 Da) and detect impurities .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% is standard for research use) .

Q. What are the primary therapeutic areas of interest for this compound?

The benzo[b][1,4]oxazine scaffold is explored for:

  • Antiproliferative agents : Derivatives inhibit tumor cell proliferation by targeting endothelial or cancer cell lines (e.g., IC₅₀ values in the micromolar range) .
  • Urate transporter (URAT1) inhibition : Structural analogs are modified to enhance binding affinity for treating hyperuricemia and gout .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromo, methyl, ester groups) influence bioactivity?

  • Bromine at C5 : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. It may also improve lipophilicity, affecting membrane permeability .
  • 4-Methyl group : Stabilizes the dihydrooxazine ring conformation, potentially reducing metabolic degradation. In URAT1 inhibitors, this group optimizes steric interactions with hydrophobic binding pockets .
  • Ester at C7 : The methyl ester acts as a prodrug moiety; hydrolysis to the carboxylic acid in vivo can enhance target engagement .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Dynamic effects : Rotameric equilibria in the dihydrooxazine ring can cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers and simplify spectra .
  • Solvent-dependent shifts : Use deuterated DMSO or CDCl₃ to differentiate hydrogen-bonding interactions. For example, the NH proton in the oxazine ring may appear broad in DMSO but sharp in CDCl₃ .

Q. What strategies optimize in vivo stability without compromising activity?

  • Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters to delay hydrolysis and improve oral bioavailability .
  • Metabolic blocking : Introduce fluorine at the 6-position to reduce cytochrome P450-mediated oxidation, as seen in related benzoxazine analogs .

Q. How can researchers address low yields in the bromination step?

  • Regioselective control : Use Lewis acids (e.g., FeCl₃) to direct bromination to the 5-position. Monitor reaction progress via TLC with UV visualization .
  • Alternative reagents : Tetrabutylammonium tribromide (TBATB) in acetonitrile at 0°C improves selectivity and reduces polybromination byproducts .

Methodological Challenges

Q. What are the best practices for quantifying trace impurities in this compound?

  • HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Quantify using external calibration curves for known byproducts (e.g., de-brominated or over-methylated derivatives) .
  • Limit of detection (LOD) : Achieve sub-0.1% sensitivity by optimizing ionization parameters (e.g., ESI+ mode for protonated molecules) .

Q. How can computational modeling guide SAR studies for URAT1 inhibition?

  • Docking simulations : Use crystal structures of URAT1 (PDB: 7WQ3) to predict binding poses. Focus on interactions between the oxazine ring’s NH and Glu356 or Thr357 residues .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent variations (e.g., replacing bromine with chlorine) to prioritize synthetic targets .

Q. What in vitro assays are most predictive of in vivo efficacy for antiproliferative activity?

  • 3D tumor spheroids : Test cytotoxicity in HCT-116 or A549 spheroids to mimic tumor microenvironments. Compare IC₅₀ values with 2D monolayer assays to assess penetration efficiency .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (e.g., p21 upregulation) to confirm mode of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.